N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fluorinated aromatic acetamide moiety. The compound’s design incorporates two fluorinated phenyl groups (3-fluoro-4-methylphenyl and 4-fluorophenyl), which are hypothesized to optimize lipophilicity and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-2-5-14(8-17(12)22)25-18(28)10-26-11-23-19-16(20(26)29)9-24-27(19)15-6-3-13(21)4-7-15/h2-9,11H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGKTXISGWNBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides.
Mode of Action
This compound interacts with the RyR, leading to changes in the receptor’s function. Molecular docking studies suggest that this compound may act as an activator of the insect RyR.
Biochemical Pathways
The interaction of this compound with the RyR affects the calcium signaling pathway in insects. This can lead to downstream effects such as disruption of muscle contraction and other physiological processes dependent on calcium signaling.
Result of Action
The activation of the RyR by this compound can lead to significant insecticidal activity. For example, it has been shown to exhibit 84% larvicidal activity against the diamondback moth (Plutella xylostella) at a concentration of 0.1 mg/L.
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 345.35 g/mol.
Key Structural Features:
- Fluorinated Phenyl Groups: The presence of fluorine atoms enhances lipophilicity and metabolic stability.
- Pyrazolo[3,4-d]pyrimidine Core: This moiety is crucial for the biological activity of the compound.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit certain kinases and enzymes involved in cellular signaling pathways.
Inhibitory Effects
Research indicates that this compound exhibits significant inhibitory effects on various biological targets:
| Target | IC50 (µM) | Reference |
|---|---|---|
| AbTYR (Tyrosinase) | 0.19 - 1.72 | |
| NAMPT (Nicotinamide adenine dinucleotide precursor) | <1.0 |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potency.
Structure-Activity Relationship (SAR)
Various modifications to the chemical structure have been explored to enhance activity:
- Fluorination: The introduction of fluorine atoms has been associated with increased potency.
- Substituent Variation: Different substituents on the phenyl rings have been tested to optimize binding affinity and selectivity.
Study 1: Inhibition of Tyrosinase
A study investigated the inhibitory effects of several derivatives of this compound on tyrosinase, an enzyme involved in melanin production. The compound showed competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid, indicating its potential as a therapeutic agent for hyperpigmentation disorders .
Study 2: Anti-Cancer Activity
Another research focused on the compound's effects on cancer cell lines. It demonstrated cytotoxic effects against various cancer types, with mechanisms involving apoptosis induction and cell cycle arrest. The findings suggest that this compound could be developed into an anti-cancer drug .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs share the pyrazolo[3,4-d]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and pharmacological profiles. Key comparisons are summarized below:
Pharmacological Implications
- Fluorine Substitution: The target compound’s 3-fluoro-4-methylphenyl and 4-fluorophenyl groups confer higher lipophilicity compared to non-fluorinated analogs like the methoxyphenoxy derivative . Fluorine’s electron-withdrawing effects may also enhance binding to hydrophobic kinase pockets .
- Acetamide Linker : The acetamide moiety is conserved across analogs, suggesting its role in hydrogen bonding with target proteins. For instance, the trifluoromethylphenyl variant () shows higher selectivity, likely due to steric and electronic effects of the CF₃ group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
